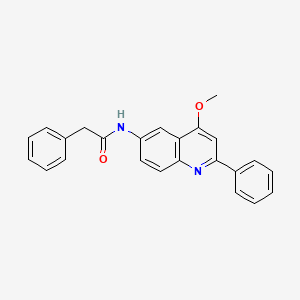
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” is a chemical compound that is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been found to exhibit a wide range of pharmaceutical and biological activities .
Molecular Structure Analysis
Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. In “this compound”, additional functional groups are attached to the quinoline core, including a methoxy group, a phenyl group, and an acetamide group .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.科学的研究の応用
Synthesis and Structural Analysis
- One-Pot Synthesis : A one-pot synthesis method has been developed for compounds similar to N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide, demonstrating the efficiency of producing such compounds in good yield. The structures of these compounds were characterized using single-crystal X-ray diffraction and spectroscopic techniques, including IR, 1H, and 13C NMR. Density Functional Theory (DFT) was used to optimize geometric bond lengths and angles, showing good agreement with experimental data (Yuefei Bai et al., 2011).
Biological Activities
- Antituberculosis Activity : The synthesized compounds were also investigated for their in vitro anti-tuberculosis activities, indicating potential applications in developing new antituberculosis agents (Yuefei Bai et al., 2011).
- Anticancer Activity : Another study focused on 2-phenylquinolin-4-ones derivatives, including compounds with structural similarities to this compound, showing significant inhibitory activity against tumor cell lines. These compounds have been evaluated for their potential as anticancer drug candidates (Li-Chen Chou et al., 2010).
- Anti-Obesity Potential : Novel tetrahydroquinazolinamines acting as selective H3 receptor antagonists were synthesized and identified, with one of the compounds showing promising anti-obesity effects by inducing anorexia and weight loss in obese mice. This highlights the therapeutic potential of these compounds in treating obesity (Ajeet Kumar et al., 2019).
Molecular Docking and Synthesis Techniques
- Molecular Docking Studies : Tetrahydroquinolines were synthesized and evaluated for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Molecular docking analysis validated the significant interactions of these compounds with active site amino acids, showcasing their multifunctional lead compound potential (P. P. Nair et al., 2014).
将来の方向性
The study of quinoline derivatives is a very active area of research, due to their wide range of biological activities and potential applications in medicine . Future research on “N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide” could include studies to determine its physical and chemical properties, its biological activity, and its potential uses in medicine.
特性
IUPAC Name |
N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVGVBQJTFWROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



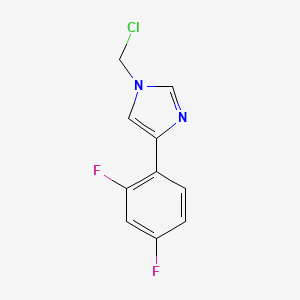
![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
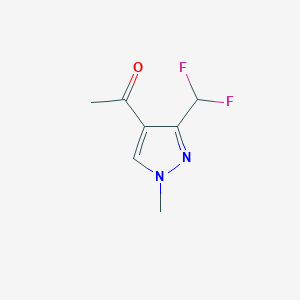
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)
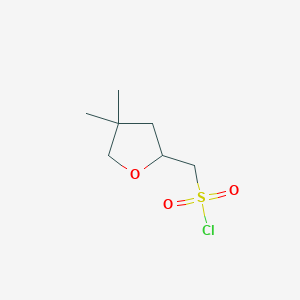
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)
![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)
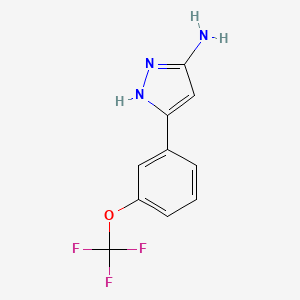
![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)